1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrimidine derivatives with benzylating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine-6-carboxylic acid: This compound shares a similar pyrimidine core but differs in its substituents and overall structure.
Pyrimido[1,2-a]benzimidazoles: These compounds have a related pyrimidine structure and are used in similar research applications.
The uniqueness of this compound lies in its specific benzyl and dioxo substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11N3O4 |
---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
1-benzyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H11N3O4/c19-13-11-6-10(14(20)21)7-16-12(11)18(15(22)17-13)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,21)(H,17,19,22) |
InChI Key |
CNOOSIOPWIHWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=N3)C(=O)O)C(=O)NC2=O |
Origin of Product |
United States |
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